molecular formula C20H15Cl2NO B11940935 N-(2-benzylphenyl)-2,4-dichlorobenzamide CAS No. 853319-92-3

N-(2-benzylphenyl)-2,4-dichlorobenzamide

Cat. No.: B11940935
CAS No.: 853319-92-3
M. Wt: 356.2 g/mol
InChI Key: KYNDQUPFHVSZMK-UHFFFAOYSA-N
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Description

N-(2-benzylphenyl)-2,4-dichlorobenzamide is an organic compound characterized by the presence of a benzyl group attached to a phenyl ring, which is further substituted with two chlorine atoms at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzylphenyl)-2,4-dichlorobenzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2-benzylphenylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzylphenyl)-2,4-dichlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form a benzaldehyde derivative.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-benzylphenyl)-2,4-dichlorobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-benzylphenyl)-2,4-dichlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    N-(2-benzylphenyl)-N’-(4-ethoxyphenyl)urea: Similar structure with an ethoxy group instead of chlorine atoms.

    N-(2-benzylphenyl)-N’-(4-methoxyphenyl)urea: Contains a methoxy group instead of chlorine atoms.

Uniqueness

N-(2-benzylphenyl)-2,4-dichlorobenzamide is unique due to the presence of chlorine atoms, which can influence its reactivity and biological activity. The chlorine atoms can participate in various chemical reactions, making the compound versatile for different applications.

Properties

CAS No.

853319-92-3

Molecular Formula

C20H15Cl2NO

Molecular Weight

356.2 g/mol

IUPAC Name

N-(2-benzylphenyl)-2,4-dichlorobenzamide

InChI

InChI=1S/C20H15Cl2NO/c21-16-10-11-17(18(22)13-16)20(24)23-19-9-5-4-8-15(19)12-14-6-2-1-3-7-14/h1-11,13H,12H2,(H,23,24)

InChI Key

KYNDQUPFHVSZMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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